

Independent Verification of Published Data on (S)-Selisistat: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **(S)-Selisistat**, a potent and selective Sirtuin 1 (SIRT1) inhibitor, with other relevant alternatives. The information presented is collated from publicly available data and is intended to serve as a resource for independent verification and further research.

Chemical and Physical Properties

(S)-Selisistat, also known as EX-527, is a small molecule inhibitor of SIRT1.[1] Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Synonyms	(S)-EX-527, SEN0014196
Molecular Formula	C13H13CIN2O
Molecular Weight	248.71 g/mol [1]
SMILES	C1CC([C@@H]2C1=C3C(=C(C=C3)Cl)N2)C(= O)N
Solubility	Soluble in DMSO[2]



Mechanism of Action and In Vitro Activity

(S)-Selisistat is a potent and selective inhibitor of the NAD+-dependent deacetylase SIRT1.[1] Its inhibitory activity has been quantified against various sirtuin isoforms, demonstrating significant selectivity for SIRT1.

Comparative Inhibitory Activity of (S)-Selisistat and

Other SIRT1 Inhibitors

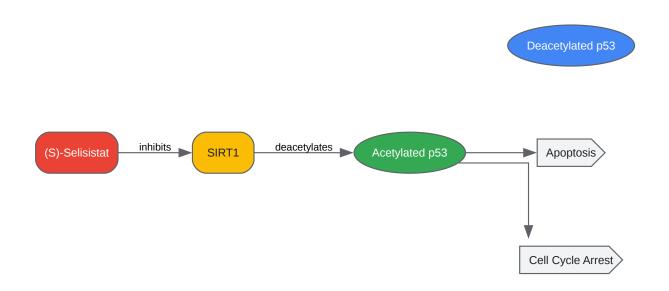
Compound	SIRT1 IC50	SIRT2 IC50	SIRT3 IC50	Selectivity (SIRT1 vs SIRT2)	Selectivity (SIRT1 vs SIRT3)
(S)-Selisistat	38 nM[2]	19.6 μM[2]	48.7 μM[2]	~515-fold	~1281-fold
Sirtinol	~10-50 μM	~40-140 μM	-	~1-3-fold	-
Cambinol	~50-60 μM	~50-60 μM	-	~1-fold	-
Tenovin-1	~10-20 μM	~20-40 μM	-	~2-fold	-

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway of SIRT1 Inhibition by (S)-Selisistat

The following diagram illustrates the established signaling pathway affected by (S)-Selisistat.





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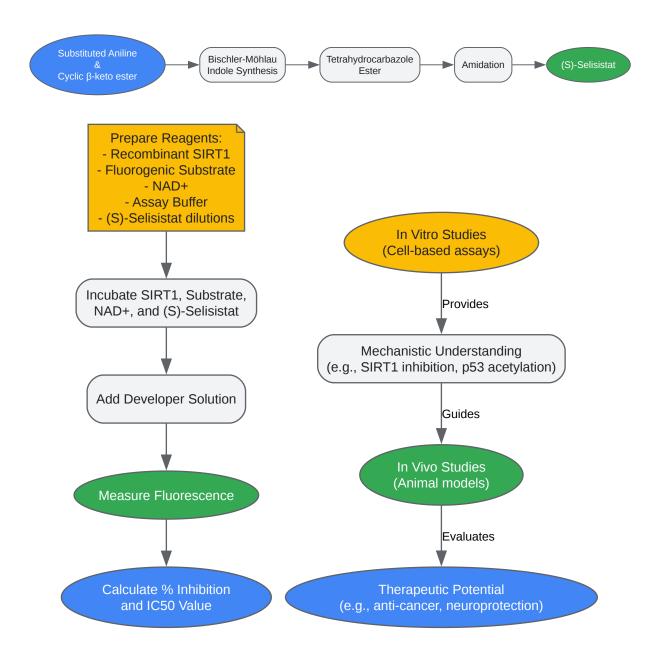
Caption: **(S)-Selisistat** inhibits SIRT1, leading to increased p53 acetylation and subsequent cellular responses.

Experimental Protocols Synthesis of (S)-Selisistat

A general synthetic scheme for **(S)-Selisistat** (EX-527) involves a Bischler-Möhlau indole synthesis.[3]

Workflow for the Synthesis of (S)-Selisistat





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